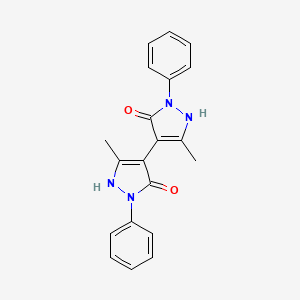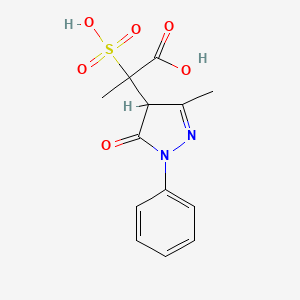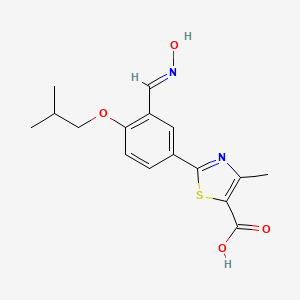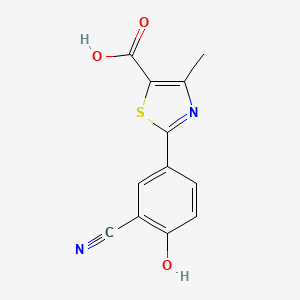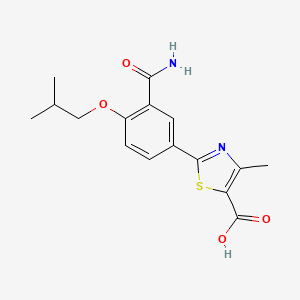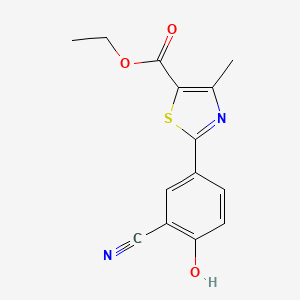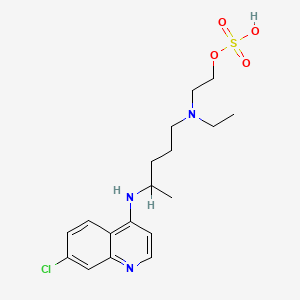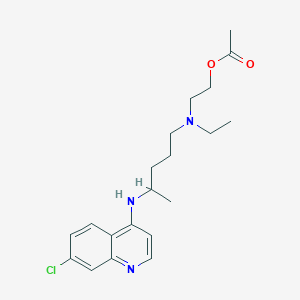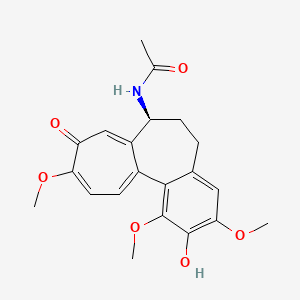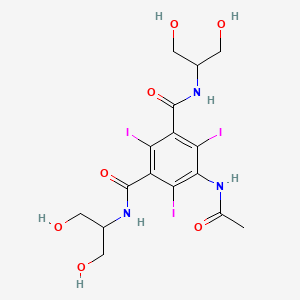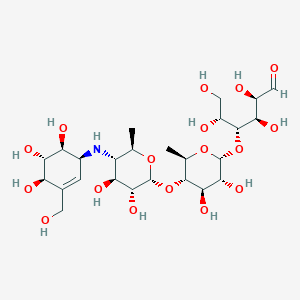
Pseudoacarbose
Vue d'ensemble
Description
Pseudoacarbose is a complex oligosaccharide with a molecular formula of C25H43NO17 and a molecular weight of 629.6054. It is structurally related to acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. This compound is characterized by its unique pseudo-sugar moiety, which is attached to an amino-deoxyhexose through a C-N bond, and maltose.
Applications De Recherche Scientifique
Pseudoacarbose has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidase inhibition and carbohydrate chemistry.
Biology: Investigated for its potential role in modulating biological processes involving glycosidases.
Medicine: Explored for its potential therapeutic applications in managing diabetes and other metabolic disorders.
Industry: Used in the development of novel carbohydrate-based drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
Pseudoacarbose, also known as Acarbose EP Impurity H or SQZ0LXX062, primarily targets α-glucosidase enzymes . These enzymes are located in the brush border of the gut epithelium and play a crucial role in the metabolism of complex carbohydrates into absorbable simple sugars .
Mode of Action
This compound acts as a competitive inhibitor of α-glucosidase enzymes . It behaves as a pseudocarbohydrate in the intestine, challenging carbohydrates ingested for the α-glucosidase enzymes . By inhibiting these enzymes, this compound delays carbohydrate digestion and glucose absorption .
Biochemical Pathways
The inhibition of α-glucosidase enzymes by this compound affects the carbohydrate metabolism pathway . These enzymes facilitate the conversion of poorly absorbable oligosaccharides and polysaccharides to monosaccharides, which are easily absorbed in the intestine . By delaying this process, this compound alters the normal biochemical pathway of carbohydrate digestion .
Pharmacokinetics
This compound, due to its mode of action within the gastrointestinal tract, is not significantly absorbed . This property is beneficial as the drug can exert its enzyme inhibitory activity within the gastrointestinal tract without causing systemic effects .
Result of Action
The primary result of this compound’s action is the improvement of postprandial glycemic control in patients with diabetes . By delaying carbohydrate digestion and glucose absorption, this compound helps to manage blood sugar levels, particularly after meals .
Action Environment
The action of this compound is influenced by the intestinal environment . The presence of carbohydrates in the gut provides the necessary environment for this compound to exert its inhibitory action on α-glucosidase enzymes . Furthermore, this compound is naturally produced by Actinoplanes sp. SE50/110 and several other soil bacteria , suggesting that the soil environment may also play a role in the production and stability of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pseudoacarbose involves multiple steps, including the formation of the pseudo-sugar moiety and its subsequent attachment to the amino-deoxyhexose and maltose. The key steps in the synthetic route include:
Formation of the Pseudo-Sugar Moiety: This involves the cyclization of a suitable precursor to form the C7-cyclitol structure.
Attachment of the Amino-Deoxyhexose: This step involves the formation of a C-N bond between the pseudo-sugar and the amino-deoxyhexose.
Attachment of Maltose: The final step involves the glycosylation of the amino-deoxyhexose with maltose.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of Actinoplanes species. The fermentation process is optimized to maximize the yield of this compound, followed by purification using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pseudoacarbose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagent used
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: An alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Uniqueness
Pseudoacarbose is unique due to its specific pseudo-sugar moiety and the formation of a non-glycosidic C-N bond, which distinguishes it from other alpha-glucosidase inhibitors like acarbose and miglitol. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO17/c1-7-13(26-10-3-9(4-27)14(32)18(36)15(10)33)17(35)20(38)24(40-7)42-22-8(2)41-25(21(39)19(22)37)43-23(12(31)6-29)16(34)11(30)5-28/h3,5,7-8,10-27,29-39H,4,6H2,1-2H3/t7-,8-,10+,11+,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCWNOWTVDOJBL-HVCYSHKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)C)O)O)NC3C=C(C(C(C3O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)C)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196944-81-7 | |
| Record name | Pseudoacarbose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196944817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOACARBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQZ0LXX062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



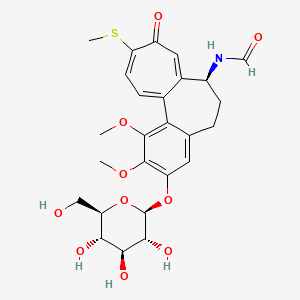
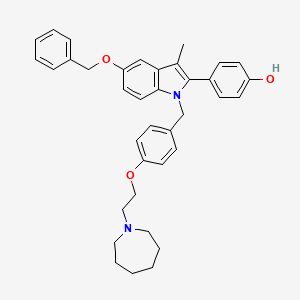
![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)
